molecular formula C6H6N2O B1322301 2-Aminopyridine-4-carbaldehyde CAS No. 89640-61-9

2-Aminopyridine-4-carbaldehyde

Cat. No. B1322301
CAS RN: 89640-61-9
M. Wt: 122.12 g/mol
InChI Key: HYZXDNKDMWICDW-UHFFFAOYSA-N
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Description

2-Aminopyridine-4-carbaldehyde, also known as 2-Aminoisonicotinaldehyde, is a simple, low molecular weight compound . It is primarily used for research and development purposes .


Synthesis Analysis

2-Aminopyridine-4-carbaldehyde can be synthesized through various methods. One such method involves the use of Schiff bases derived from pyridine-4-carbaldehyde and various aromatic amino compounds . Another method involves a catalyst-free four-component method, providing a simple and practical approach to functionalized 2-aminopyridines from readily available substrates under solvent-free conditions .


Molecular Structure Analysis

The molecular formula of 2-Aminopyridine-4-carbaldehyde is C6H6N2O, and its molecular weight is 122.12 . It is a perfectly functionalized moiety known for the synthesis of diverse biological molecules .


Chemical Reactions Analysis

2-Aminopyridine-4-carbaldehyde is known for its role in the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . It is also involved in Schiff base condensation reactions .


Physical And Chemical Properties Analysis

2-Aminopyridine-4-carbaldehyde is a low molecular weight compound . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .

Scientific Research Applications

Bioactive Ligands and Chemosensors

2-Aminopyridine-4-carbaldehyde derivatives, particularly Schiff bases, have been found to be potential bioactive ligands and chemosensors . These Schiff bases can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .

Ion Recognition

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Drug Discovery

2-Aminopyridine-4-carbaldehyde is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Antimicrobial Activities

Pyridine derivatives synthesized from 2-Aminopyridine-4-carbaldehyde have shown good antimicrobial activities against S. aureus, B. cereus, E. coli, P. aeruginosa, A. flavus, and A. niger .

Safety and Hazards

2-Aminopyridine-4-carbaldehyde should be handled with care. If inhaled or ingested, immediate medical attention is required . It should be stored in a well-ventilated place and kept in a tightly closed container . Discharge into the environment must be avoided .

properties

IUPAC Name

2-aminopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZXDNKDMWICDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622207
Record name 2-Aminopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyridine-4-carbaldehyde

CAS RN

89640-61-9
Record name 2-Aminopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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